molecular formula C9H7FN2S B1304964 4-(4-fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione CAS No. 93103-15-2

4-(4-fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B1304964
CAS No.: 93103-15-2
M. Wt: 194.23 g/mol
InChI Key: CQYXXBUINDPILP-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of a thione group at the second position of the imidazole ring and a 4-fluorophenyl group at the fourth position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 4-(4-fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 1,3-dihydro-2H-imidazole-2-thione in the presence of a suitable catalyst such as p-toluenesulfonic acid or sulfuric acid . The reaction typically takes place in a solvent like dimethyl sulfoxide (DMSO) under reflux conditions. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

4-(4-fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.

Scientific Research Applications

4-(4-fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in target proteins, increasing its binding affinity and specificity. These interactions can disrupt essential biological processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

4-(4-fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a thione group and a fluorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-(4-fluorophenyl)-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2S/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYXXBUINDPILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=S)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239280
Record name 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93103-15-2
Record name 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093103152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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